![molecular formula C19H18N4O2S B2677114 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide CAS No. 893995-04-5](/img/structure/B2677114.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles, which are part of the compound , has been explored in various studies . One method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the types of bonds present in the molecule, while the NMR spectrum can give insights into the hydrogen and carbon environments within the molecule .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it a promising candidate for inhibiting tumor growth and metastasis . Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types.
- The compound has been investigated for its antimicrobial activity. In vitro tests have measured the diameters of zones of inhibition against bacteria and fungi . Its potential as a novel antimicrobial agent warrants further investigation.
- Some derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, including our compound of interest, exhibit immunomodulatory effects. These properties could be harnessed for immune-related therapies .
- Imidazo[2,1-b][1,3]thiazole derivatives, including our compound, have been studied for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
- Partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives form a separate group of pharmaceutically relevant compounds. Some of these derivatives exhibit tuberculostatic activity, which could contribute to the fight against tuberculosis .
- Although specific studies on our compound are limited, its structural resemblance to other imidazo[2,1-b][1,3]thiazole derivatives suggests potential antiviral activity. Researchers may explore its effects against viral infections .
Anticancer Activity
Antimicrobial Properties
Immunomodulation
Antioxidant Potential
Tuberculostatic Agents
Antiviral Potential
properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-ethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-25-18-15(4-3-9-20-18)17(24)21-14-7-5-13(6-8-14)16-12-23-10-11-26-19(23)22-16/h3-9,12H,2,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLISJOLTSRSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.